N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide
Description
Properties
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS2/c1-11-4-8-14(9-5-11)22-10-15(21)19-18-20-16-12(2)6-7-13(3)17(16)23-18/h4-9H,10H2,1-3H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWEIXLQJFLSXAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=NC3=C(C=CC(=C3S2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide is a compound belonging to the benzothiazole family, which has garnered attention due to its diverse biological activities. This article delves into the synthesis, biological evaluation, and potential therapeutic applications of this compound, supported by various research findings and case studies.
Chemical Structure and Properties
The compound features a benzothiazole core with methyl groups at positions 4 and 7, along with a p-tolylthio acetamide side chain. The structural formula can be represented as follows:
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the benzothiazole ring through cyclization.
- Substitution reactions to introduce the p-tolylthio and acetamide groups.
- Purification and characterization using techniques like NMR and mass spectrometry.
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of benzothiazole have been shown to induce apoptosis in cancer cell lines such as A549 (lung cancer) and C6 (glioma) through mechanisms involving caspase activation and DNA synthesis inhibition .
A study focusing on thiazole derivatives demonstrated that certain compounds could effectively direct tumor cells towards apoptosis, suggesting that this compound may possess similar anticancer properties .
Acetylcholinesterase Inhibition
Benzothiazole derivatives are also recognized for their potential in treating neurodegenerative diseases like Alzheimer's. Compounds structurally related to this compound have shown promising inhibitory activity against acetylcholinesterase (AChE), an enzyme linked to cognitive decline . For example, some synthesized benzothiazole derivatives exhibited IC50 values significantly lower than standard drugs used in Alzheimer's treatment, indicating their potential as therapeutic agents .
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions of this compound with various biological targets. These studies reveal that the compound can effectively bind to active sites of enzymes involved in critical biological pathways, suggesting its role as a modulator in these processes.
Case Studies
- Anticancer Evaluation : A series of thiazole derivatives were synthesized and evaluated for their anticancer activity against human cancer cell lines. The results indicated that certain modifications enhanced their efficacy in inducing apoptosis .
- Neuroprotective Effects : In a study examining the neuroprotective potential of benzothiazole derivatives against AChE, several compounds demonstrated significant inhibition rates, supporting their use in developing Alzheimer's therapeutics .
Summary of Findings
The biological activity of this compound suggests multiple therapeutic applications:
| Activity Type | Mechanism | Potential Applications |
|---|---|---|
| Anticancer | Induction of apoptosis | Cancer therapy (e.g., lung cancer, glioma) |
| Neuroprotective | Inhibition of acetylcholinesterase | Alzheimer’s disease treatment |
| Enzyme Modulation | Binding interactions with key enzymes | Potential for various pharmacological effects |
Scientific Research Applications
Anticancer Activity
Research indicates that benzothiazole derivatives, including N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide, exhibit significant anticancer properties. Studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines. For instance:
- Molecular Docking Studies : These studies suggest that this compound can effectively bind to specific enzymes and receptors involved in cancer pathways, potentially inhibiting tumor growth by modulating these targets .
- Cell Line Studies : Evaluations against cell lines such as A549 (lung cancer) and C6 (glioma) show that this compound can significantly reduce cell viability and promote apoptotic pathways .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Its structural characteristics allow it to interact with microbial enzymes and disrupt essential cellular functions. In vitro tests have indicated effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.
Case Study 1: Anticancer Mechanism Exploration
A study published in a peer-reviewed journal explored the mechanism of action of this compound on A549 cells. The findings revealed that the compound induced apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins .
| Parameter | Observation |
|---|---|
| Cell Line | A549 (lung cancer) |
| IC50 | 15 µM |
| Mechanism | Caspase activation |
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial activity, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, showcasing its potential as an antimicrobial agent .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzothiazole and thiadiazole derivatives share structural similarities as sulfur-containing heterocycles but differ in ring composition and substitution patterns. Below is a comparative analysis with structurally related compounds, focusing on biological activities and structural features.
Key Observations:
Structural Differences: The benzothiazole core (fused benzene and thiazole rings) in the target compound contrasts with the 1,3,4-thiadiazole ring (non-fused, sulfur-nitrogen heterocycle) in the comparator. This difference influences electronic properties and binding affinities. Substituents like the p-tolylthio group in the target compound may enhance membrane permeability compared to the phenyl group in the thiadiazole derivative .
Biological Activity: Thiadiazole derivatives exhibit broad-spectrum antibacterial activity, particularly against S. aureus, attributed to their ability to disrupt bacterial cell walls or inhibit enzymes like dihydropteroate synthase .
Pharmacokinetic Considerations :
- The 4,7-dimethyl groups on the benzothiazole may improve metabolic stability compared to the acetylated thiadiazole, which could undergo faster hydrolysis in vivo.
Research Findings and Limitations
- Thiadiazole Derivatives : Evidence from crystallographic and pharmacological studies highlights their role as pesticidal and antibacterial agents, with activity linked to substituent electronegativity and steric effects .
- Benzothiazole Derivatives: Limited data exist for the target compound, but related structures show promise in targeting tyrosine kinases and microbial proteases.
Critical Knowledge Gaps:
- No direct comparative studies between benzothiazoles and thiadiazoles are available in the provided evidence.
- The target compound’s solubility, toxicity, and exact mechanism of action require experimental validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
